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Introduction: Unveiling a Key Pharmaceutical
Intermediate
2-Isopropyl-4-methylpyridin-3-amine is a substituted aminopyridine, a class of heterocyclic

organic compounds that are pivotal in medicinal chemistry.[1][2] The unique arrangement of an

amino group, an isopropyl group, and a methyl group on the pyridine ring imparts specific

electronic and steric properties, making it a valuable building block in complex organic

synthesis.[1] Its primary significance lies in its role as a critical intermediate in the preparation

of KRAS G12C inhibitors, a class of targeted therapies for treating challenging cancers such as

pancreatic, colorectal, and lung cancer.[3][4][5]

Understanding the physicochemical properties of this molecule is paramount for researchers,

process chemists, and drug development professionals. These properties govern its reactivity,

solubility, bioavailability, and formulation characteristics. This guide provides a comprehensive

analysis of these core attributes, supported by established experimental protocols, to empower

scientists in its effective application.
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Molecular Identity and Core Chemical Properties
A precise understanding of a compound begins with its fundamental identifiers and properties.

2-Isopropyl-4-methylpyridin-3-amine is registered under CAS Number 1698293-93-4.[1][6]

Its structural and molecular details are summarized below.

Identifier Value Source

IUPAC Name
4-methyl-2-propan-2-ylpyridin-

3-amine
PubChem[7]

CAS Number 1698293-93-4 Sigma-Aldrich

Molecular Formula C₉H₁₄N₂ CymitQuimica[1]

Molecular Weight 150.22 g/mol PubChem[7]

Canonical SMILES CC1=C(C(=NC=C1)C(C)C)N PubChem[7]

InChI Key
VXPOAPWLMVAUCK-

UHFFFAOYSA-N
Sigma-Aldrich

Physicochemical Data Summary
The physicochemical parameters of a molecule are critical predictors of its behavior in both

chemical reactions and biological systems. The following table consolidates the available

quantitative data for 2-Isopropyl-4-methylpyridin-3-amine.
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Property Value
Comments and
Implications

Source

Physical Form

White to yellow liquid

or solid; Solid-Liquid

Mixture

[8]

The variable physical

state suggests

sensitivity to purity

and ambient

temperature.

Boiling Point
267.7 ± 35.0 °C (at

760 mmHg)

The relatively high

boiling point is

consistent with its

molecular weight and

potential for hydrogen

bonding.

Density 0.992 ± 0.06 g/cm³

Similar to water, which

can be a useful

consideration for

solvent layering during

workup procedures.

Flash Point 139.8 ± 13.1 °C

Indicates the

temperature at which

it can vaporize to form

an ignitable mixture in

air; requires

appropriate handling

precautions.

XLogP3-AA (LogP) 1.7 [7]

This positive value

indicates greater

solubility in lipids than

in water, suggesting

moderate lipophilicity

and potential for

membrane

permeability.
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Hydrogen Bond

Donors

1 (from the -NH₂

group)
[7]

Influences solubility in

protic solvents and

interactions with

biological targets.

Hydrogen Bond

Acceptors

2 (from the -NH₂ and

pyridine N)
[7]

Contributes to

solubility and the

ability to form non-

covalent interactions.

Core Physicochemical Characteristics in Depth
Solubility Profile
The solubility of 2-Isopropyl-4-methylpyridin-3-amine is dictated by the interplay between its

nonpolar hydrocarbon components (isopropyl and methyl groups) and its polar functional

groups (the amino group and the pyridine nitrogen).

In Water and Aqueous Buffers: As a low-molecular-weight amine, it is expected to have

some solubility in water.[9] However, the presence of nine carbon atoms suggests this

solubility may be limited.[10]

Impact of pH: The basicity of the amino group and the pyridine nitrogen is the most critical

factor for its aqueous solubility. In acidic solutions (pH < pKa), the molecule will be

protonated to form an ammonium salt. This ionic salt form is significantly more polar and,

therefore, much more soluble in water than the neutral free base. This property is routinely

exploited in purification and formulation.

In Organic Solvents: It is expected to be readily soluble in a wide range of organic solvents,

particularly polar organic solvents.[1][9]

Basicity and pKa
The pKa value is a quantitative measure of a compound's acidity or basicity. For an amine, the

pKa of its conjugate acid (R-NH₃⁺) indicates the strength of the amine as a base.

Dual Basic Centers: This molecule has two basic nitrogen atoms: the exocyclic primary

amine (-NH₂) and the endocyclic pyridine nitrogen. The protonation state of these centers is
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pH-dependent and crucial for its reactivity and biological interactions.

Expected pKa Range: While a specific experimental pKa for this compound is not readily

available in the literature, we can estimate its properties based on similar structures. Primary

aliphatic amines typically have conjugate acid pKa values in the range of 9-11.[11] However,

as an aromatic amine, the electron-withdrawing nature of the pyridine ring will decrease the

basicity of the exocyclic amino group compared to a simple aliphatic amine. The pKa of

pyridine itself is around 5.2-5.5.[2] Therefore, two distinct pKa values are expected, with the

exocyclic amine likely being the more basic center. Precise determination via experimental

methods is essential for any pH-dependent applications.

Lipophilicity and LogP
The partition coefficient (LogP) measures the differential solubility of a compound in a

hydrophobic (n-octanol) and a hydrophilic (water) phase. It is a key indicator of a drug's ability

to cross biological membranes.

Interpretation of LogP: The computed XLogP3-AA value of 1.7 for 2-Isopropyl-4-
methylpyridin-3-amine indicates a preference for the lipid phase over the aqueous phase.

[7] A LogP in this range is often considered favorable for drug candidates, as it suggests a

balance between aqueous solubility (for dissolution in plasma) and lipid solubility (for

membrane permeation).[12]

LogD vs. LogP: Since this is an ionizable compound, its distribution is pH-dependent. The

distribution coefficient (LogD) is used to describe lipophilicity at a specific pH.[12] At

physiological pH (7.4), the molecule will be partially protonated, which would decrease its

effective lipophilicity (LogD < LogP).

Experimental Protocols for Physicochemical
Characterization
To ensure scientific integrity, key physicochemical parameters should be determined

experimentally. The following sections describe standard, self-validating protocols for

characterizing this compound.

Protocol for Aqueous Solubility Determination
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This protocol outlines a standard method for assessing the solubility of an amine in water and

dilute acid, a key property reflecting its basicity.[10][13]

Methodology:

Preparation: Label three separate, clean test tubes: "Water," "5% HCl," and "5% NaOH."

Sample Addition: Add approximately 25 mg of solid 2-Isopropyl-4-methylpyridin-3-amine
or 1-2 drops of liquid to each test tube.

Solvent Addition: Add 0.5 mL of the corresponding solvent (deionized water, 5% HCl(aq), 5%

NaOH(aq)) to each respective tube.

Mixing: Vigorously mix each tube by tapping or vortexing for 30-60 seconds.

Observation: Observe each tube against a contrasting background to determine if the

compound has fully dissolved (soluble) or if a separate phase or solid remains (insoluble).

pH Test (for Water Tube): If the compound is soluble in water, test the solution's pH using pH

paper. A pH > 7 confirms its basic nature.[13]

Expected Outcome: The compound is expected to be sparingly soluble or insoluble in water

and 5% NaOH, but fully soluble in 5% HCl due to the formation of a water-soluble ammonium

salt.
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Caption: Workflow for Amine Solubility Testing.
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Protocol for pKa Determination by Potentiometric
Titration
Potentiometric titration is a highly accurate and standard method for determining the pKa of

ionizable compounds.[11][14]

Methodology:

Sample Preparation: Accurately prepare a solution of 2-Isopropyl-4-methylpyridin-3-amine
of known concentration (e.g., 0.01 M) in deionized water. If solubility is low, a co-solvent like

methanol or ethanol may be used, but the resulting pKa will be an apparent pKa (pKaapp).

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature.

Use a calibrated pH electrode and a magnetic stirrer.

Titrant: Use a standardized solution of a strong acid (e.g., 0.1 M HCl) as the titrant.

Data Acquisition: Add the titrant in small, precise increments using a burette. Record the pH

of the solution after each addition, allowing the reading to stabilize.

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa

corresponds to the pH at the half-equivalence point(s) on the resulting titration curve. The

first derivative of the curve can be used to accurately locate the equivalence point(s).
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Caption: Workflow for pKa Determination via Titration.

Protocol for LogP Determination by the Shake-Flask
Method
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The shake-flask method is the traditional "gold standard" for experimental LogP determination.

[15][16]

Methodology:

Phase Preparation: Prepare two phases: n-octanol saturated with water and water (or a pH

7.4 buffer) saturated with n-octanol. This pre-saturation is critical for accuracy.

Sample Preparation: Prepare a stock solution of the compound in the n-octanol phase at a

known concentration.

Partitioning: Combine a precise volume of the octanol stock solution with a precise volume of

the aqueous phase in a separatory funnel or vial.

Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow the

compound to partition between the two phases until equilibrium is reached.

Phase Separation: Allow the two phases to separate completely. Centrifugation can be used

to accelerate this process.

Quantification: Carefully sample each phase and determine the concentration of the

compound in both the n-octanol and aqueous layers using a suitable analytical technique

(e.g., HPLC-UV).

Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] /

[Concentration in Aqueous Phase]).[16]
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Caption: Workflow for Shake-Flask LogP Determination.

Safety, Handling, and Storage
Proper handling of 2-Isopropyl-4-methylpyridin-3-amine is essential in a laboratory setting.
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Hazard Identification: The compound is classified with the GHS07 pictogram

(Harmful/Irritant) and the signal word "Warning".[17]

Hazard Statements:

H302: Harmful if swallowed.[17]

H315: Causes skin irritation.[17]

H319: Causes serious eye irritation.[17]

H335: May cause respiratory irritation.

Storage Conditions: To ensure stability and purity, the compound should be stored under an

inert atmosphere in a dark place.[8] Recommended storage temperatures vary by supplier,

ranging from room temperature to 4°C.[8] Protection from light is also advised.

Conclusion
2-Isopropyl-4-methylpyridin-3-amine is a compound of significant interest due to its role in

the synthesis of advanced cancer therapeutics. Its physicochemical profile—characterized by

moderate lipophilicity (XLogP3-AA = 1.7), dual basic centers, and pH-dependent aqueous

solubility—defines its behavior from the synthesis flask to potential biological systems. The

experimental protocols detailed in this guide provide a robust framework for researchers to

verify these properties, ensuring data integrity and facilitating informed decisions in process

optimization, formulation, and drug discovery workflows. A thorough understanding of these

fundamental characteristics is the cornerstone of leveraging this valuable intermediate to its full

potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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